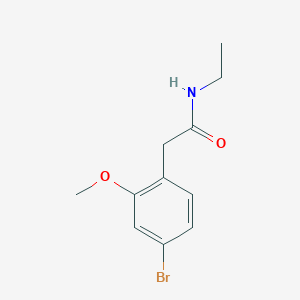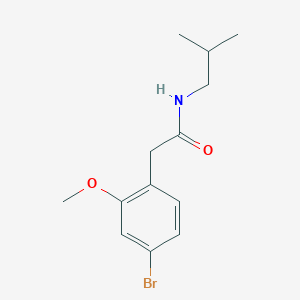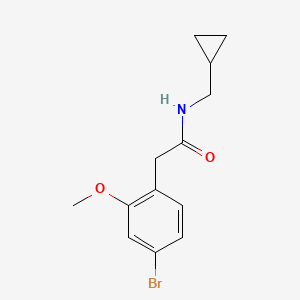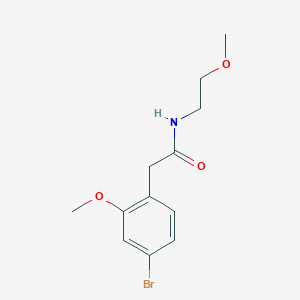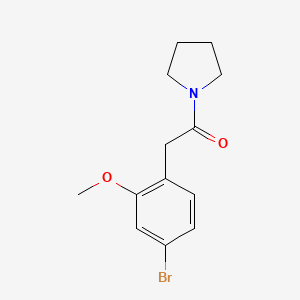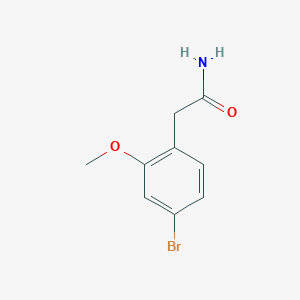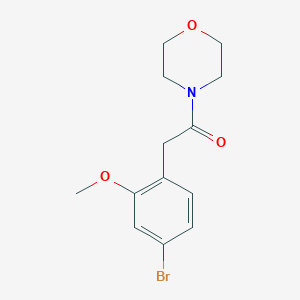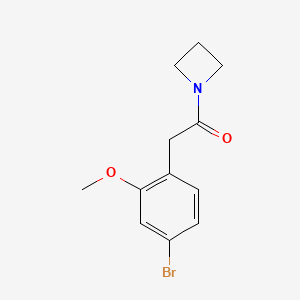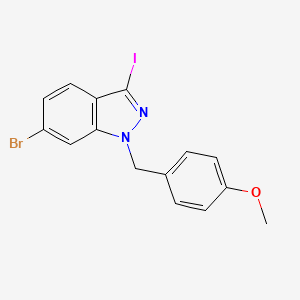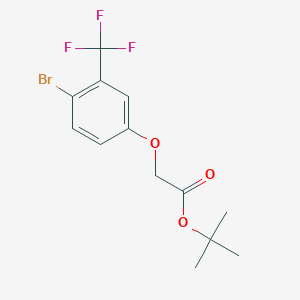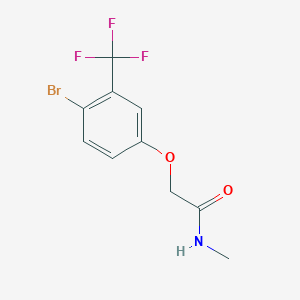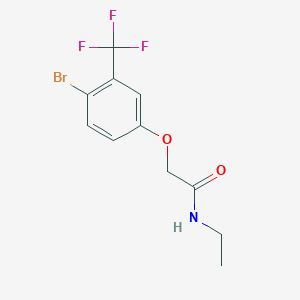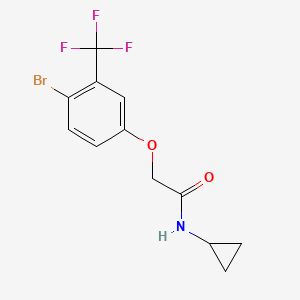
3,5-Dibromo-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole: is an organic compound with the molecular formula C8H10Br2N2O. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. The compound is characterized by the presence of two bromine atoms at positions 3 and 5 of the triazole ring and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Bromination: The triazole ring is then brominated at positions 3 and 5 using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the reaction of the brominated triazole with a suitable tetrahydro-2H-pyran-2-yl derivative under basic or acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,5-Dibromo-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the tetrahydro-2H-pyran-2-yl group can facilitate cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted triazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in coordination chemistry and catalysis.
Biology and Medicine:
Antimicrobial Agents: Derivatives of 1,2,4-triazole are known for their antimicrobial properties, and this compound may be explored for similar applications.
Anticancer Research: The compound can be investigated for its potential anticancer activity, given the biological relevance of triazole derivatives.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may be utilized in the formulation of agrochemicals for crop protection.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring can interact with biological macromolecules, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
3,5-Dibromo-1H-1,2,4-triazole: Lacks the tetrahydro-2H-pyran-2-yl group, making it less complex.
1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole: Lacks the bromine atoms, which may affect its reactivity and biological activity.
Uniqueness: The presence of both bromine atoms and the tetrahydro-2H-pyran-2-yl group in 3,5-Dibromo-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole makes it unique
Propriétés
IUPAC Name |
3,5-dibromo-1-[2-(oxan-2-yl)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br2N3O/c10-8-12-9(11)14(13-8)5-4-7-3-1-2-6-15-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYGIUKYVXNKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
